

A Comprehensive Spectroscopic Guide to 1-Chloro-2-methylantraquinone

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Compound of Interest

Compound Name: 1-Chloro-2-methylantraquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **1-Chloro-2-methylantraquinone**, a key intermediate in the synthesis of vat dyes. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the molecular characteristics revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The experimental protocols and data interpretations are presented to be self-validating, grounded in established scientific principles, and supported by authoritative references.

Molecular Structure and Overview

1-Chloro-2-methylantraquinone (C₁₅H₉ClO₂) is a substituted anthraquinone with a molecular weight of 256.68 g/mol [1]. Its structure, characterized by a tricyclic aromatic system with a chloro and a methyl substituent on one of the outer rings, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and for predicting its reactivity in further chemical transformations.

Figure 1: Chemical structure of **1-Chloro-2-methylantraquinone** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **1-Chloro-2-methylantraquinone**. Due to its rigid aromatic structure, the proton and carbon signals are expected to appear in distinct regions of the NMR spectrum.

¹H NMR Spectroscopy: A Predicted Analysis

The ¹H NMR spectrum of **1-Chloro-2-methylantraquinone** is predicted to show signals corresponding to the aromatic protons and the methyl group protons. The exact chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and chloro groups and the electron-donating effect of the methyl group.

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Rationale |
|-------------------|--|------------------------|---|
| H-3 | ~7.5 - 7.7 | s | Singlet due to no adjacent protons. Shifted downfield by the adjacent chloro group. |
| H-4 | ~7.9 - 8.1 | d | Doublet, coupled to H-3. Shifted downfield by the peri-carbonyl group. |
| H-5, H-8 | ~8.1 - 8.3 | m | Multiplet, complex coupling. These protons are in a similar chemical environment. |
| H-6, H-7 | ~7.7 - 7.9 | m | Multiplet, complex coupling. These protons are in a similar chemical environment. |
| -CH ₃ | ~2.5 | s | Singlet, characteristic of a methyl group attached to an aromatic ring. |

Table 1: Predicted ¹H NMR data for **1-Chloro-2-methylantraquinone**.

¹³C NMR Spectroscopy: A Predicted Analysis

The ¹³C NMR spectrum will provide information on the 15 carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) | Rationale |
|------------------------|--|--|
| -CH ₃ | ~20 | Typical chemical shift for a methyl group on an aromatic ring. |
| C-1 | ~140 | Carbon bearing the chloro substituent, deshielded. |
| C-2 | ~135 | Carbon bearing the methyl group. |
| C-3, C-4 | ~125 - 130 | Aromatic carbons. |
| C-4a, C-5a, C-8a, C-9a | ~130 - 135 | Quaternary carbons in the aromatic rings. |
| C-5, C-8, C-6, C-7 | ~126 - 134 | Aromatic carbons of the unsubstituted ring. |
| C-9, C-10 | ~182 - 183 | Carbonyl carbons, significantly deshielded. |

Table 2: Predicted ¹³C NMR data for **1-Chloro-2-methylantraquinone**.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

- Weigh approximately 10-20 mg of **1-Chloro-2-methylantraquinone** for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2]
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
- Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.[2]

- Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[2]
- If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[3]
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard ^1H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment is typically performed. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ^{13}C and longer relaxation times.

Figure 2: General workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Analysis of the IR Spectrum

The IR spectrum of **1-Chloro-2-methylantraquinone** is expected to be dominated by the strong absorption of the carbonyl groups.

| Wavenumber (cm ⁻¹) | Vibrational Mode | Functional Group |
|--------------------------------|------------------|------------------|
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2950 - 2850 | C-H stretch | Methyl |
| ~1675 | C=O stretch | Quinone |
| ~1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1380 | C-H bend | Methyl |
| ~750 - 690 | C-Cl stretch | Chloroalkane |

Table 3: Predicted characteristic IR absorption bands for **1-Chloro-2-methylantraquinone**. The carbonyl (C=O) stretching frequency is a key diagnostic peak for anthraquinones.[1]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[4]

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the powdered **1-Chloro-2-methylantraquinone** sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]
- Apply pressure to the sample using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
- Collect the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

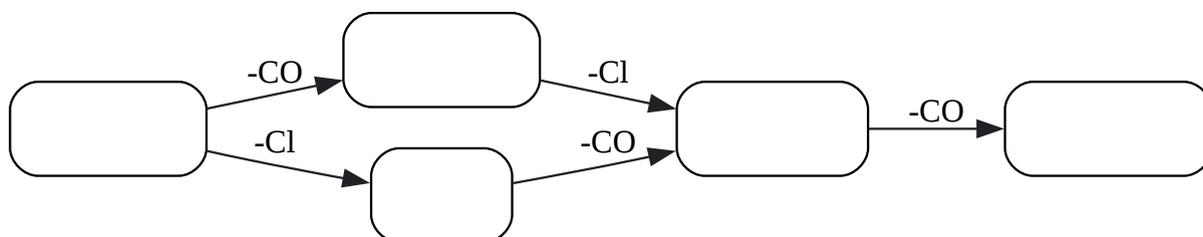
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), **1-Chloro-2-methylantraquinone** is expected to show a prominent molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation pathways for anthraquinones involve the loss of CO molecules.[6]

| m/z (relative intensity) | Proposed Fragment | Plausible Neutral Loss |
|--------------------------------|--|------------------------|
| 256/258 (M ⁺ , M+2) | [C ₁₅ H ₉ ³⁵ ClO ₂] ⁺ / [C ₁₅ H ₉ ³⁷ ClO ₂] ⁺ | - |
| 228/230 | [C ₁₄ H ₉ ³⁵ ClO] ⁺ / [C ₁₄ H ₉ ³⁷ ClO] ⁺ | CO |
| 221 | [C ₁₅ H ₉ O ₂] ⁺ | Cl |
| 193 | [C ₁₄ H ₉ O] ⁺ | CO, Cl |
| 165 | [C ₁₃ H ₉] ⁺ | 2CO, Cl |

Table 4: Predicted key fragments in the EI mass spectrum of **1-Chloro-2-methylantraquinone**.



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Figure 3: Proposed fragmentation pathway for **1-Chloro-2-methylantraquinone** in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry

- Dissolve a small amount of **1-Chloro-2-methylanthraquinone** in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized in the ion source.
- The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[7]
- The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
- The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic data of **1-Chloro-2-methylanthraquinone**, as predicted and analyzed in this guide, provides a comprehensive understanding of its molecular structure. The combination of NMR, IR, and MS techniques allows for unambiguous identification and characterization. The presented protocols offer a reliable framework for obtaining high-quality data, ensuring scientific rigor in research and development involving this important chemical intermediate.

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